molecular formula C9H16O2 B056035 [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol CAS No. 116003-90-8

[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol

Cat. No. B056035
CAS RN: 116003-90-8
M. Wt: 156.22 g/mol
InChI Key: PTKFEGVGRHWHBU-UHFFFAOYSA-N
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Description

“[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol” is a chemical compound. It is also known as Oxirane-2-methanol . The exact structure and properties of this compound can vary depending on the specific arrangement of its atoms and bonds .


Synthesis Analysis

The synthesis of “[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol” involves several steps. The key compound in the synthesis process is prepared from 3- (naphthalen-1-yl)-1- (5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one and hydrogen peroxide in alkaline medium at lower temperature (10–15 °C) .


Molecular Structure Analysis

The molecular structure of “[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol” is complex and depends on the specific arrangement of its atoms and bonds . The empirical formula of Oxirane-2-methanol, a related compound, is C3H6O2 .


Chemical Reactions Analysis

“[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol” can react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 . Also, oxirane 1 reacted with semicarbazide and thiosemicarbazide to give substituted pyrazole 4a, b .

properties

IUPAC Name

(3-hex-5-enyloxiran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFEGVGRHWHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556714
Record name [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116003-90-8
Record name [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.72 g (19.4 mM) (E)-nona-2,8-diene-1-ol (11) is added into the reaction mixture after another 5 minutes. Then, after yet another 5 minutes, 6.9 ml of a 3.39 molar solution in toluene (23.4 mM) of tertiary butyl hydroperoxide is added. The reaction mixture is allowed to react for 3 days at -25° C. Subsequently, the reaction vessel is put into an ice bath and 10 ml (1 ml per mM tetraisopropyl titantate added) saturated aqueous sodium sulfate solution and another 100 ml diethyl ether are added to the reaction mixture. The reaction solution is vigorously agitated for approximately 1 hour until the solution has warmed up to room temperature. The gelatinous orange-colored precipitation is separated out by means of a glass filter, washed twice with 100 ml quantities of ether and dried by suction. The solvent is evaporated from the combined filtrates and the residue is mixed with 100 ml ether and 2 ml dimethyl sulfide in order to destroy excess tertiary butyl hydroperoxide. The solution is agitated for one hour. Then, 50 ml 1 molar sodium hydroxide is added and the mixture is agitated another 3-4 hours. The ether phase is separated out, washed with 2×40 ml water, dried over magnesium sulfate and, after evaporation of the solvent in a vacuum, 2.48 g (15.9 mM) 2S, 3S-2-epoxy-1-hydroxynon-8-ene (III) is obtained by bulb tube distillation at 110° C./0.5 mm pressure. This corresponds to a yield of 82%.
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2.72 g
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reactant
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10 mL
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100 mL
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